4-[3-(benzyloxy)benzoyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-9-11-21-12-10-19)16-7-4-8-17(13-16)22-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVMMTGDSCIOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)benzoyl]morpholine typically involves the reaction of 3-(benzyloxy)benzoic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzyloxy)benzoyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoyl derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product formed is 4-[3-(benzoyloxy)benzoyl]morpholine.
Reduction: The major product formed is 4-[3-(benzyloxy)benzyl]morpholine.
Substitution: The major products formed depend on the nucleophile used, resulting in various substituted derivatives of this compound.
Scientific Research Applications
4-[3-(benzyloxy)benzoyl]morpholine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)benzoyl]morpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 4-[3-(benzyloxy)benzoyl]morpholine, emphasizing substituent effects on properties and applications:
Substituent Effects on Physicochemical Properties
- Halogenation : The introduction of bromo and fluoro substituents (e.g., in 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine) enhances electrophilicity and metabolic stability, making such derivatives suitable for radiolabeling or prolonged biological activity .
- Methoxy/Iodo Groups : Methoxy groups (e.g., 4-(3-Iodo-4-methoxybenzoyl)morpholine) improve aqueous solubility, while iodine atoms contribute to crystallographic utility in X-ray studies .
- Benzyloxy vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[3-(benzyloxy)benzoyl]morpholine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzyloxy-substituted benzoyl chloride with morpholine derivatives under controlled conditions. Key steps include:
- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the benzoyl chloride intermediate .
- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and side-product formation .
- Purification : Column chromatography or recrystallization is employed to isolate the product, with HPLC monitoring to confirm >95% purity .
- Analytical validation : NMR (¹H/¹³C) and LC-MS are critical for structural confirmation and assessing regioselectivity .
Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?
- Methodological Answer :
- Structural elucidation : X-ray crystallography provides definitive stereochemical data, while FT-IR identifies key functional groups (e.g., carbonyl at ~1680 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) are standard for quantifying impurities .
- Solubility profiling : Dynamic light scattering (DLS) in aqueous buffers (pH 2–9) evaluates aggregation behavior, critical for biological assays .
Q. How do the benzyloxy and morpholine moieties influence the compound’s reactivity and biological interactions?
- Functional group analysis :
- The benzyloxy group enhances lipophilicity, facilitating membrane permeability in cellular assays .
- The morpholine ring acts as a hydrogen-bond acceptor, improving solubility and enabling interactions with enzymatic targets (e.g., kinases) .
- Experimental validation : Competitive binding assays (SPR or ITC) quantify affinity for biological targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives targeting specific biological pathways?
- Methodological Answer :
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes with proteins (e.g., PI3Kα). Focus on morpholine’s interaction with catalytic lysine residues .
- QSAR modeling : Train models on datasets (e.g., ChEMBL) to correlate substituent electronegativity (Hammett σ values) with IC₅₀ in kinase inhibition assays .
- Validation : Compare computational predictions with in vitro enzymatic assays (e.g., ADP-Glo™ kinase assays) to refine scoring functions .
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply statistical tools (ANOVA or Bayesian inference) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use isogenic cell lines to minimize variability .
Q. How can high-throughput screening (HTS) platforms be adapted to evaluate the compound’s off-target effects?
- Methodological Answer :
- Panel selection : Screen against panels like Eurofins’ SafetyScreen44™ to assess hERG inhibition, CYP450 interactions, and phospholipidosis risk .
- Data integration : Use cheminformatics pipelines (e.g., KNIME) to cluster off-target hits and prioritize follow-up studies .
- Dose-response validation : Confirm HTS hits with dose-ranging studies (1 nM–10 μM) and orthogonal assays (e.g., calcium flux for GPCR activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
